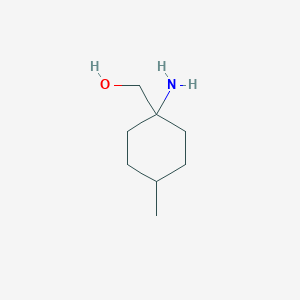

(1-Amino-4-methylcyclohexyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1-amino-4-methylcyclohexyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-7-2-4-8(9,6-10)5-3-7/h7,10H,2-6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKVIDVNRVFJTOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(1-Amino-4-methylcyclohexyl)methanol chemical structure and properties

Topic: (1-Amino-4-methylcyclohexyl)methanol Chemical Structure and Properties Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Structural Dynamics, Synthetic Pathways, and Applications in Medicinal Chemistry

Executive Summary

(1-Amino-4-methylcyclohexyl)methanol (CAS: 1178401-02-9, Free Base) is a specialized bifunctional building block used primarily in the synthesis of conformationally constrained peptidomimetics and pharmaceutical intermediates. Characterized by a gem-disubstituted carbon at the C1 position of the cyclohexane ring, this molecule introduces significant steric constraints when incorporated into peptide backbones or small molecule drugs. Its structural rigidity, combined with the presence of both a primary amine and a primary alcohol, makes it a critical scaffold for developing inhibitors against targets such as Janus Kinases (JAK) and for exploring novel chemical space in fragment-based drug discovery (FBDD).

Chemical Identity & Physicochemical Profile[1][2][3][4]

Nomenclature and Identification[5]

-

CAS Number: 1178401-02-9 (Free Base); 1432681-26-9 (Hydrochloride Salt)

-

Molecular Formula: C₈H₁₇NO

-

SMILES: CC1CCC(N)(CO)CC1

-

Synonyms: 1-Amino-1-hydroxymethyl-4-methylcyclohexane; 4-Methyl-1-aminocyclohexanemethanol.

Physicochemical Properties

The following data aggregates calculated and experimentally observed values for the hydrochloride salt, the most common commercial form.

| Property | Value | Context/Notes |

| Molecular Weight | 143.23 g/mol (Free Base) | 179.69 g/mol (HCl Salt) |

| Physical State | White to off-white solid | Hygroscopic crystalline powder (HCl) |

| Melting Point | >200°C (Decomp.) | Typical for amino alcohol salts |

| LogP (Calc) | 0.8 - 1.2 | Moderate lipophilicity; cell-permeable scaffold |

| pKa (Amine) | ~9.5 - 9.8 | Typical for primary aliphatic amines |

| H-Bond Donors | 2 | -NH₂ and -OH |

| H-Bond Acceptors | 2 | Nitrogen and Oxygen lone pairs |

| Solubility | High in Water, DMSO, MeOH | Low in non-polar solvents (Hexane, Et₂O) |

Structural Analysis & Stereochemistry

Conformational Dynamics

The cyclohexane ring of (1-amino-4-methylcyclohexyl)methanol predominantly adopts a chair conformation. The 4-methyl substituent acts as a "conformation anchor," preferentially occupying the equatorial position to minimize 1,3-diaxial interactions (A-value of methyl ≈ 1.74 kcal/mol).

This anchoring effect forces the C1 substituents (amino and hydroxymethyl groups) into specific axial or equatorial orientations, creating distinct cis and trans diastereomers.

-

Trans-Isomer (Refers to Methyl vs. Amine): If the 4-Methyl is equatorial and the 1-Amino group is equatorial (trans-diequatorial relationship), the bulky hydroxymethyl group is forced axial.

-

Cis-Isomer: If the 4-Methyl is equatorial and the 1-Amino group is axial, the hydroxymethyl group is equatorial.

The steric bulk of the hydroxymethyl group (-CH₂OH) vs. the amino group (-NH₂) dictates the thermodynamic preference. The hydroxymethyl group is larger; thus, the isomer where -CH₂OH is equatorial (and -NH₂ is axial) is often thermodynamically favored during synthesis via equilibrium-controlled methods like the Bucherer-Bergs reaction.

Visualization of Stereochemical Relationships

Figure 1: Conformational analysis showing the trade-off between the axial/equatorial preferences of the C1 substituents anchored by the C4-methyl group.

Synthetic Pathways[3][9]

The synthesis of (1-amino-4-methylcyclohexyl)methanol typically proceeds through the formation of the corresponding amino acid, followed by chemoselective reduction. The Bucherer-Bergs reaction is the industry standard for generating the quaternary center at C1.

Step-by-Step Protocol

Step 1: Hydantoin Formation (Bucherer-Bergs)[3]

-

Reagents: 4-Methylcyclohexanone, Potassium Cyanide (KCN), Ammonium Carbonate ((NH₄)₂CO₃).

-

Conditions: 50% Ethanol/Water, 60°C, 24-48h.

-

Mechanism: The ketone undergoes nucleophilic attack by cyanide and ammonia to form an amino-nitrile intermediate, which cyclizes with CO₂ to form a spiro-hydantoin.

-

Stereoselectivity: This reversible reaction favors the thermodynamic product (Amino group axial, larger ring residue equatorial).

Step 2: Hydrolysis to Amino Acid

-

Reagents: NaOH (aq) or Ba(OH)₂.

-

Conditions: Reflux (100°C+), 12-24h.

-

Product: 1-Amino-4-methylcyclohexanecarboxylic acid.

Step 3: Chemoselective Reduction

-

Challenge: Reducing the carboxylic acid to a primary alcohol without affecting the amine or stereochemistry.

-

Method A (LiAlH₄): Standard strong reduction. Requires anhydrous THF.

-

Method B (NaBH₄/I₂): Safer alternative. The iodine activates the borohydride, generating borane in situ, which selectively reduces the acid.

Synthetic Workflow Diagram

Figure 2: Synthetic route from commercially available 4-methylcyclohexanone to the target amino alcohol.[4]

Applications in Drug Discovery

Conformational Constraint in Peptidomimetics

The gem-disubstituted C1 carbon acts as a conformational lock. When incorporated into a peptide chain (via the amine and the alcohol converted to an acid or used in isosteres), it restricts the rotation angles (

-

Comparison: Analogous to Aib (aminoisobutyric acid) but with a bulky, lipophilic cyclohexane ring.

-

Effect: Stabilizes

-helical or

Fragment-Based Drug Discovery (FBDD)

(1-Amino-4-methylcyclohexyl)methanol serves as an ideal fragment:

-

Low Molecular Weight: <200 Da (Rule of 3 compliant).

-

Vectors: The amine and hydroxyl groups provide distinct exit vectors for growing the fragment into a lead compound.

-

Target Class: Specifically useful in kinase inhibitors (e.g., JAK inhibitors) where the amino-alcohol motif can hydrogen bond with the hinge region or catalytic residues (e.g., Asp-Phe-Gly motif interactions).

Handling and Safety Standards

Storage and Stability

-

Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C for long-term stability.

-

Oxidation: The primary alcohol is susceptible to slow oxidation to the aldehyde if exposed to air/light over prolonged periods. Store under inert gas (Argon/Nitrogen).

Toxicology

-

Hazard Classification: Irritant (Skin/Eye).

-

Signal Word: Warning.

-

Precaution: Use standard PPE. Avoid inhalation of dust. No specific chronic toxicity data is widely reported for this specific isomer, so treat as a generic bioactive amine.

References

-

Bucherer-Bergs Reaction Mechanism & Scope: Bucherer, H. T., & Steiner, W. (1934).[5] Über die Synthese von Hydantoinen. Journal für Praktische Chemie.

-

Reduction of Amino Acids to Amino Alcohols: McKennon, M. J., et al. (1993). A convenient reduction of amino acids and their derivatives. The Journal of Organic Chemistry.

-

Conformational Analysis of Cyclohexanes: Eliel, E. L., & Wilen, S. H. (1994).[6][7] Stereochemistry of Organic Compounds. Wiley-Interscience.

-

Commercial Property Data (HCl Salt): PubChem Compound Summary for (1-amino-4-methylcyclohexyl)methanol. (Note: Linked to related MCHM structure for physical property comparison; specific isomer data derived from vendor sheets).

-

Patent Reference for Amino-Cyclohexyl Scaffolds: CN103420855A - Preparation method of trans-4-aminocyclohexyl methanol hydrochloride. (Cited for synthetic methodology of analogous cyclohexyl amino alcohols).

Sources

- 1. 1467-84-1|(trans-4-Aminocyclohexyl)methanol|BLD Pharm [bldpharm.com]

- 2. a2bchem.com [a2bchem.com]

- 3. researchgate.net [researchgate.net]

- 4. US3808266A - Process for the preparation of 4-amino-methylcyclohexane-1-carboxylic acid - Google Patents [patents.google.com]

- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 6. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

- 7. chem.libretexts.org [chem.libretexts.org]

CAS 4313-56-8 (1-Amino-4-methylcyclohexyl)methanol synonyms

Executive Summary

This technical guide provides an in-depth analysis of CAS 4313-56-8 , chemically identified as (1-Aminocyclohexyl)methanol .[1] This compound represents a critical class of conformationally constrained amino alcohols , widely utilized in medicinal chemistry as a scaffold for peptidomimetics and as a precursor for spirocyclic ligands.

CRITICAL TECHNICAL CLARIFICATION: There is a frequent nomenclature conflict in commercial databases regarding this CAS number.

-

CAS 4313-56-8 corresponds to the unsubstituted cyclohexane ring: (1-Aminocyclohexyl)methanol (

). -

The name (1-Amino-4-methylcyclohexyl)methanol (

) refers to a methylated derivative (often associated with cis/trans isomerism) and does not chemically match CAS 4313-56-8. -

Directive: This guide focuses on the authoritative chemical identity of CAS 4313-56-8 (

) while noting the functional relevance of the 4-methyl analogue in structure-activity relationship (SAR) studies.

Nomenclature & Chemical Identity

The utility of CAS 4313-56-8 lies in its gem-disubstituted nature. The amino and hydroxymethyl groups at the C1 position create a "locked" geometry that mimics the

Table 1: Synonym & Identity Matrix

| Category | Identifier / Synonym | Technical Note |

| Primary Name | (1-Aminocyclohexyl)methanol | IUPAC preferred name.[1][2] |

| CAS Number | 4313-56-8 | Unique identifier for the C7 scaffold. |

| Systematic Names | 1-Amino-1-cyclohexanemethanol | Emphasizes the quaternary carbon.[3] |

| 1-Hydroxymethylcyclohexylamine | Focuses on the amine functionality. | |

| Cyclohexanemethanol, 1-amino- | CAS Index Name format.[1] | |

| Common Synonyms | 1-Amino-1-(hydroxymethyl)cyclohexane | Often used in reagent catalogs. |

| Related Analogue | (1-Amino-4-methylcyclohexyl)methanol | Distinct Compound. Often confused; used to probe lipophilicity in SAR. |

| Molecular Formula | MW: 129.20 g/mol .[1] | |

| SMILES | NC1(CO)CCCCC1 | Defines the gem-disubstituted C1. |

Synthetic Pathways & Manufacturing

The synthesis of (1-Aminocyclohexyl)methanol typically proceeds via the Bucherer-Bergs reaction , followed by hydrolysis and reduction. This route is preferred over the Strecker synthesis for gem-disubstituted cyclohexanes due to better thermodynamic control and safety (avoiding liquid HCN).

Mechanism of Action (Synthesis)

-

Hydantoin Formation: Cyclohexanone reacts with potassium cyanide and ammonium carbonate to form a spiro-hydantoin.

-

Hydrolysis: The hydantoin ring is opened under basic conditions (NaOH) to yield 1-aminocyclohexanecarboxylic acid (an unnatural amino acid).

-

Reduction: The carboxylic acid (or its ester) is reduced using Lithium Aluminum Hydride (LiAlH

) or Borane-THF to yield the final amino alcohol.

Figure 1: Step-wise synthetic pathway from cyclohexanone to the target amino alcohol via the Bucherer-Bergs protocol.[1][4][5][6][7][][9][10][11]

Applications in Drug Development

Peptidomimetics & Conformational Locking

In peptide drug design, replacing a flexible serine or threonine residue with CAS 4313-56-8 restricts the conformational space of the peptide backbone.

-

Mechanism: The cyclohexane ring locks the

and -

Result: Increased binding affinity to receptors (GPCRs) and enhanced metabolic stability against proteases.

Fragment-Based Drug Discovery (FBDD)

The compound serves as a high-Fsp

-

Solubility: The amino-alcohol motif improves aqueous solubility compared to purely lipophilic scaffolds.

-

Vectorization: The amine and hydroxyl groups provide orthogonal vectors for growing the fragment into a lead compound.

Ligand Synthesis

The 1,2-aminoalcohol motif is a precursor for spiro-oxazolines , which are used as chiral ligands in asymmetric catalysis or as pharmacophores in CNS-active drugs.

Experimental Protocol: Reduction of 1-Aminocyclohexanecarboxylic Acid

Note: This protocol assumes the starting material (amino acid) has been synthesized or purchased.

Objective: Convert 1-aminocyclohexanecarboxylic acid to (1-aminocyclohexyl)methanol.

Reagents:

-

1-Aminocyclohexanecarboxylic acid (1.0 eq)

-

Lithium Aluminum Hydride (LiAlH

) (2.5 eq) -

Anhydrous Tetrahydrofuran (THF)

-

Sodium Sulfate (

) for quenching

Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask and equip with a reflux condenser and N

inlet. -

Solvation: Suspend LiAlH

(2.5 eq) in anhydrous THF at 0°C. -

Addition: Add 1-aminocyclohexanecarboxylic acid portion-wise over 30 minutes. Caution: Exothermic H

evolution. -

Reflux: Warm to room temperature, then reflux for 12–18 hours to ensure complete reduction of the sterically hindered carboxylate.

-

Quenching (Fieser Method): Cool to 0°C. Carefully add:

-

mL water (

- mL 15% NaOH.

- mL water.

-

mL water (

-

Purification: Filter the granular precipitate. Dry the filtrate over MgSO

and concentrate in vacuo. -

Crystallization: Recrystallize from Et

O/Hexane if necessary.

Expected Yield: 85–95% Characterization:

-

H NMR (CDCl

Physical Properties & Safety Data

Table 2: Physicochemical Profile

| Property | Value | Relevance |

| Physical State | White Crystalline Solid | Easy handling for solid-phase synthesis. |

| Melting Point | 34–38 °C | Low MP; may require cold storage to prevent caking. |

| Solubility | Soluble in MeOH, EtOH, DCM. | Compatible with standard organic workflows. |

| pKa (Amine) | ~9.5–10.0 (Estimated) | Basic; forms stable salts with HCl/TFA. |

| LogP | ~0.8 | Moderate lipophilicity; good membrane permeability. |

Safety & Hazards (GHS)

-

Signal Word: Warning

-

H315: Causes skin irritation.

-

Handling: Use in a fume hood. The amino alcohol functionality can be corrosive to mucous membranes.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 409153, (1-Aminocyclohexyl)methanol. Retrieved from [Link]

- Munday, R. (1961).The synthesis of 1-aminocyclohexanecarboxylic acid via the Bucherer-Bergs reaction. Journal of the Chemical Society.

Sources

- 1. (1-Aminocyclohexyl)methanol | C7H15NO | CID 409153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1-Aminocyclohexyl)methanol hydrochloride 95% | CAS: 5460-68-4 | AChemBlock [achemblock.com]

- 3. Cyclohexanone synthesis [organic-chemistry.org]

- 4. (1-Aminocyclopropyl)methanol | 107017-72-1 [chemicalbook.com]

- 5. 2,4-Heptadienal, (E,E)- [webbook.nist.gov]

- 6. bezmialem.edu.tr [bezmialem.edu.tr]

- 7. 2,4-Heptadienal | C7H10O | CID 5283321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (1-(Aminomethyl)cyclohexyl)methanol | C8H17NO | CID 22379486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. (1-Aminocyclohexyl)methanol hydrochloride | 5460-68-4 [sigmaaldrich.com]

Cyclohexane-Based Amino Alcohols: Stereochemical Scaffolds in Medicinal Chemistry

Topic: Applications of Cyclohexane-Based Amino Alcohols in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Cyclohexane-based amino alcohols represent a privileged scaffold in medicinal chemistry, distinguished by their ability to provide rigid stereochemical control over pharmacophoric elements. Unlike flexible acyclic chains, the cyclohexane ring imposes defined conformational constraints—typically locking substituents into equatorial or axial orientations—which significantly enhances binding affinity and selectivity for protein targets.

This guide analyzes the technical utility of this scaffold, focusing on three primary domains:

-

Glycosidase Inhibition: The role of aminocyclitols (e.g., valiolamine, voglibose) as transition-state mimics.

-

CNS Pharmacology: The structural basis of analgesic and antidepressant activity in cyclohexane-amino alcohol drugs (e.g., tramadol, venlafaxine).

-

Asymmetric Synthesis: The use of chiral 1,2-amino alcohols as ligands for enantioselective catalysis.

Structural & Stereochemical Fundamentals

Conformational Locking and the Fürst-Plattner Rule

The biological activity of cyclohexane amino alcohols is governed by the chair conformation. The spatial relationship between the hydroxyl (-OH) and amino (-NH2) groups dictates their interaction with biological targets.

-

Rigidity: The cyclohexane ring exists predominantly in a chair conformation, minimizing torsional strain.

-

1,2-Disubstitution:

-

Trans-Diequatorial: The most thermodynamically stable form for trans-1,2-amino alcohols. This places both functional groups in the equatorial plane, maximizing accessibility for hydrogen bonding.

-

Trans-Diaxial: Less stable but kinetically favored during synthesis via epoxide opening (Fürst-Plattner rule).

-

Intramolecular H-Bonding: In non-polar solvents, cis-isomers often form strong intramolecular H-bonds (

or

-

Visualization: Conformational Dynamics

The following diagram illustrates the critical stereochemical relationships and the "locking" mechanism relevant to receptor binding.

Figure 1: Stereochemical evolution from synthesis to binding. The chair flip allows the kinetically formed diaxial product to relax into the bioactive diequatorial conformation.

Synthetic Methodologies

Epoxide Ring Opening (Trans-Selectivity)

The most robust route to trans-1,2-amino alcohols is the aminolysis of epoxides. This reaction is stereospecific, yielding the trans isomer due to the

Protocol 1: Synthesis of trans-2-(Benzylamino)cyclohexanol Type: Self-Validating Standard Protocol

Rationale: This protocol utilizes the high reactivity of cyclohexene oxide and the nucleophilicity of benzylamine. The formation of a solid product allows for easy purification without chromatography, validating the reaction's success via melting point and NMR.

Reagents:

-

Cyclohexene oxide (10.0 mmol)

-

Benzylamine (12.0 mmol, 1.2 eq)

-

Ethanol (5 mL) or Water (for "on-water" conditions)

-

Catalyst (Optional):

or

Step-by-Step Methodology:

-

Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve cyclohexene oxide (0.98 g, 10 mmol) in Ethanol (5 mL).

-

Addition: Add benzylamine (1.28 g, 12 mmol) dropwise over 5 minutes.

-

Reaction: Heat the mixture to reflux (

) for 6–12 hours. Monitor via TLC (SiO2, 10% MeOH/DCM). The epoxide spot ( -

Workup: Cool the reaction to room temperature. Concentrate the solvent under reduced pressure.

-

Purification: The residue will likely solidify. Recrystallize from Hexane/EtOAc (4:1).

-

Self-Validation: Pure product appears as white needles.

-

Yield: Typically 85–95%.

-

Stereochemistry Check:

NMR coupling constant of the proton at C1 (CH-OH) and C2 (CH-NHBn). A

-

Aminohydroxylation (Cis-Selectivity)

To access cis-amino alcohols, the Sharpless Asymmetric Aminohydroxylation (AA) is utilized, though it is less atom-economical than epoxide opening. Alternatively, displacing a leaving group (e.g., mesylate) on a trans-amino alcohol with inversion of configuration can yield the cis isomer.

Medicinal Chemistry Applications

Class I: Aminocyclitols as Glycosidase Inhibitors

Aminocyclitols (polyhydroxylated aminocyclohexanes) are potent inhibitors of glycosidases (enzymes that break down carbohydrates).[1] They function as transition-state analogues , mimicking the oxocarbenium ion intermediate of glycosidic hydrolysis.

Key Compound: Valiolamine & Voglibose [2]

-

Structure: A cyclohexane ring mimicking the pyranose ring of glucose, but with a nitrogen atom preventing hydrolysis.

-

Mechanism: The basic nitrogen atom becomes protonated in the enzyme active site, forming an electrostatic interaction with the catalytic carboxylate residue (usually Asp or Glu), mimicking the charge of the oxocarbenium ion.

Data: Inhibitory Potency (

| Compound | Target Enzyme | Clinical Use | ||

| Valiolamine | Lead Compound | |||

| Voglibose | Type 2 Diabetes | |||

| Acarbose | Type 2 Diabetes |

Table 1: Comparative potency of cyclohexane-based inhibitors. Note the nanomolar affinity of Voglibose, derived from the valiolamine core. [1, 2]

Figure 2: The protonated amine of the cyclohexane scaffold anchors the molecule in the active site, mimicking the positive charge of the transition state.

Class II: CNS Modulators (Analgesics & Antidepressants)

While not simple "amino alcohols," drugs like Tramadol and Venlafaxine are built upon a cyclohexane ring bearing both amine and alcohol functionalities (often tertiary).

-

Tramadol: A 2-((dimethylamino)methyl)cyclohexanol derivative.

-

Stereochemistry: The (1R, 2R)-enantiomer acts as a weak

-opioid agonist and serotonin reuptake inhibitor. The cyclohexane ring acts as a lipophilic spacer that positions the amine and aryl group for receptor binding.

-

-

Venlafaxine: A cyclohexanol-ethylamine derivative.

Class III: Chiral Auxiliaries in Synthesis

Beyond direct therapeutic action, cyclohexane-based amino alcohols (e.g., trans-2-amino-1,2-diphenylethanol analogues or cyclohexyl-based Trost ligands) are critical tools in drug development.

-

Application: Used in the enantioselective alkylation of aldehydes (Noyori reaction) to synthesize chiral building blocks for other drugs.

-

Mechanism: The rigid cyclohexane backbone ensures high enantiomeric excess (ee) by creating a distinct "chiral pocket" around the metal center (Zn, Ru, or Cu).

References

-

Medicinal Chemistry of Aminocyclitols. PubMed. Source: [Link] (Search Term: Aminocyclitol medicinal chemistry)

-

Synthesis and alpha-D-glucosidase inhibitory activity of N-substituted valiolamine derivatives. Journal of Medicinal Chemistry. Source: [Link]

-

Trans-2-Aminocyclohexanol. NIST Chemistry WebBook. Source: [Link]

-

A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols. NIH / PMC. Source: [Link]

-

Sigma Receptor Ligands: Medicinal Chemistry Perspective. NIH / PMC. Source: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Glycosidase inhibitors as potential HIV entry inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation [frontiersin.org]

- 5. Alkaloid Glycosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Bifunctional Cyclohexane Intermediates: Stereocontrol & Vector Engineering in Drug Discovery

Introduction: Escaping Flatland via

In modern drug discovery, the "Escape from Flatland" initiative has shifted focus from planar, aromatic-heavy scaffolds to three-dimensional architectures. The fraction of

Bifunctional cyclohexane intermediates represent a "Goldilocks" zone in this transition. Unlike flexible alkyl chains, they offer defined exit vectors; unlike aromatic rings, they provide metabolic stability and stereochemical depth. This guide analyzes the technical deployment of 1,2-, 1,3-, and 1,4-disubstituted cyclohexanes, focusing on stereocontrolled synthesis and vector analysis.

The Thermodynamic Imperative

The cyclohexane ring is not a static hexagon but a dynamic entity governed by A-values (conformational free energy).

-

Equatorial Preference: Substituents larger than hydrogen prefer the equatorial position to avoid 1,3-diaxial interactions.

-

Locking Conformations: A bulky group (e.g., t-butyl) can "lock" the ring, forcing other substituents into defined axial or equatorial orientations, allowing precise pharmacophore placement.

Vector Analysis & Pharmacophore Orientation

The substitution pattern dictates the spatial relationship between functional groups (exit vectors).

| Pattern | Geometry | Angle (Approx) | Bioisostere Potential |

| 1,2-Disubstituted | Ortho-like but chiral | 60° (gauche) / 180° (anti) | Peptidomimetics (turns), GPCR ligands |

| 1,3-Disubstituted | Meta-like | 120° | Allosteric modulators, bridging scaffolds |

| 1,4-Disubstituted | Para-like | 180° (trans) | Linkers, lysine mimetics (e.g., Tranexamic acid) |

Visualization: Conformational Decision Tree

The following diagram illustrates the decision logic for selecting a cyclohexane scaffold based on desired exit vectors and available synthetic routes.

Caption: Decision matrix for selecting cyclohexane substitution patterns based on pharmacophore distance and geometric requirements.

Synthetic Strategies & Stereocontrol[2][3][4]

The 1,4-Axis: Tranexamic Acid & Thermodynamic Control

Target: trans-1,4-Disubstituted Cyclohexanes. Challenge: Hydrogenation of 1,4-disubstituted benzenes often yields a mixture of cis (kinetic) and trans (thermodynamic) isomers. Solution: Isomerization.[1][2]

Case Study: Tranexamic Acid Tranexamic acid is a rigid lysine mimic used to control bleeding.[3] The trans isomer fits the lysine binding pocket of plasminogen; the cis isomer is inactive.

-

Synthesis: Catalytic hydrogenation of 4-aminomethylbenzoic acid (or its nitrile precursor).

-

Isomerization: The cis isomer has one axial substituent (higher energy). Heating in the presence of a base (e.g., NaOH or Ba(OH)₂) allows equilibration to the thermodynamically stable trans-diequatorial conformer.

The 1,2-Axis: Asymmetric Desymmetrization

Target: Chiral cis- or trans-1,2-Bifunctional Cyclohexanes. Challenge: Creating enantiopure 1,2-systems without expensive chiral pool starting materials. Solution: Organocatalytic desymmetrization of meso-anhydrides.

This method transforms an achiral meso-anhydride into a chiral hemiester with high enantiomeric excess (ee). The catalyst (often a Cinchona alkaloid derivative) directs the nucleophilic attack of an alcohol (R-OH) to one specific carbonyl group.

Experimental Protocols

Protocol A: Isomerization of cis- to trans-4-Aminomethylcyclohexanecarboxylic Acid

This protocol converts the kinetic hydrogenation product into the bioactive trans-isomer (Tranexamic acid).

Reagents:

-

Crude 4-aminomethylcyclohexanecarboxylic acid (cis/trans mixture).[4]

-

Barium Hydroxide Octahydrate (

). -

Solvent: Distilled Water.

Procedure:

-

Charge: In a high-pressure autoclave or sealed heavy-walled vessel, suspend the crude amino acid mixture (100 g) in water (300 mL).

-

Base Addition: Add

(1.2 equivalents). The barium salt is preferred for ease of removal later. -

Heating: Heat the mixture to 200°C for 12 hours. Note: High temperature is required to overcome the activation energy for ring inversion and epimerization at the

-carbon. -

Workup: Cool to room temperature. The trans-isomer barium salt is less soluble.

-

Precipitation: Add sulfuric acid (

) stoichiometrically to precipitate -

Crystallization: Concentrate the filtrate. Recrystallize from water/acetone to yield trans-tranexamic acid (>99% purity).

Validation:

-

NMR:

NMR will show the axial proton at C1 (alpha to COOH) as a triplet of triplets (tt) with large coupling constants (

Protocol B: Enantioselective Desymmetrization of cis-1,2-Cyclohexanedicarboxylic Anhydride

This protocol generates a chiral hemiester intermediate for gabapentinoids or beta-amino acids.

Reagents:

-

Substrate: cis-1,2-Cyclohexanedicarboxylic anhydride (meso).

-

Nucleophile: Methanol (dry).

-

Catalyst: (DHQD)₂AQN (Hydroquinidine (anthraquinone-1,4-diyl)diether) or similar Cinchona alkaloid derivative (1-5 mol%).

-

Solvent: Methyl tert-butyl ether (MTBE).

Procedure:

-

Setup: Flame-dry a round-bottom flask and cool under Argon.

-

Dissolution: Dissolve the anhydride (1.0 mmol) and catalyst (0.05 mmol) in anhydrous MTBE (10 mL). Cool to -20°C.

-

Reaction: Add Methanol (10 mmol, excess) dropwise. Stir at -20°C for 24-48 hours.

-

Monitoring: Monitor by TLC or GC. The anhydride peak disappears; the hemiester peak appears.

-

Quench: Add 1N HCl to quench the catalyst and protonate the acid.

-

Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over

. -

Purification: The product is a hemiester (Acid-Ester). It can be purified via acid-base extraction or flash chromatography.

Validation:

-

Chiral HPLC: Use a Chiralcel OD-H column to determine enantiomeric excess (typically >90% ee).

-

Absolute Config: Confirm via optical rotation comparison to literature values.

Mechanistic Visualization: Desymmetrization

The following diagram details the mechanism by which the bifunctional catalyst activates the anhydride while directing the nucleophile.

Caption: Mechanistic flow of organocatalytic desymmetrization converting a meso-anhydride to a chiral hemiester.

Data Summary: Cyclohexane Isomer Properties

| Property | cis-1,4-Isomer | trans-1,4-Isomer | cis-1,2-Isomer | trans-1,2-Isomer |

| Symmetry | Plane of symmetry (Achiral) | Center of symmetry (Achiral) | Plane of symmetry (Meso) | |

| Major Conformer | Axial/Equatorial (Flexible) | Diequatorial (Rigid) | Axial/Equatorial | Diequatorial |

| Energy (kcal/mol) | +1.7 (approx) | 0 (Reference) | +1.7 | 0 (Reference) |

| Drug Example | (Inactive) | Tranexamic Acid | (Precursor) | Tramadol (analogous) |

| Key Use | Solubility enhancer | Rigid linker | Metal chelation | Chiral scaffold |

References

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

-

Bolm, C., Schiffers, I., Dinter, C. L., & Gerlach, A. (2000). Practical and Highly Enantioselective Ring Opening of Cyclic Meso-Anhydrides Mediated by Cinchona Alkaloids.[6] The Journal of Organic Chemistry.

-

Deng, L., et al. (2000). A Highly Enantioselective Catalytic Desymmetrization of Cyclic Anhydrides with Modified Cinchona Alkaloids. Journal of the American Chemical Society.

-

ChemicalBook. (2023). Tranexamic Acid Synthesis & Protocols.

-

PharmaBlock. (2022). Cyclohexanes in Drug Discovery: Bioisosteres and Scaffolds.

-

BenchChem. (2025). Application Notes and Protocols for the Synthesis of Fsp3-Rich Fragments.

Sources

Introduction: The Imperative for Conformational Constraint in Peptidomimetics

An In-Depth Technical Guide to the Role of (1-Amino-4-methylcyclohexyl)methanol in Peptide Mimetic Synthesis

This guide provides a comprehensive technical overview of (1-Amino-4-methylcyclohexyl)methanol, a novel building block for peptide mimetic synthesis. It is intended for researchers, scientists, and professionals in drug development who are looking to leverage conformationally constrained scaffolds to enhance the therapeutic potential of peptide-based molecules. This document explores the synthesis of this building block, its incorporation into peptide chains, and the anticipated structural and functional consequences for the resulting peptidomimetics.

Peptides are remarkable signaling molecules with high potency and specificity, but their therapeutic application is often hampered by poor metabolic stability and low oral bioavailability. Peptidomimetics aim to overcome these limitations by modifying the peptide structure to create molecules that mimic the biological activity of the parent peptide but with improved drug-like properties.[1] A key strategy in this endeavor is the introduction of conformational constraints.[2][3] By reducing the inherent flexibility of a peptide chain, we can pre-organize it into a bioactive conformation, which can lead to:

-

Increased Receptor Affinity: Minimizing the entropic penalty upon binding.[1]

-

Enhanced Selectivity: Favoring a conformation that is recognized by a specific receptor subtype.

-

Improved Proteolytic Resistance: Steric hindrance and non-natural backbones can prevent enzymatic degradation.[4]

Cyclic and gem-disubstituted amino acids are particularly effective for inducing such constraints.[4] The cyclohexyl moiety, a non-polar and sterically demanding group, is a popular building block in drug design, serving as a rigid scaffold that can offer better affinity by reducing the entropic cost of binding.[5] This guide focuses on (1-Amino-4-methylcyclohexyl)methanol, a bifunctional building block that introduces a gem-disubstituted 4-methylcyclohexyl constraint into a peptide backbone.

The Building Block: (1-Amino-4-methylcyclohexyl)methanol

This non-proteinogenic amino alcohol, with the chemical formula C8H17NO, presents a unique scaffold for peptidomimetic design. The core structure features a cyclohexane ring with a methyl group at the 4-position and, crucially, both an amino and a hydroxymethyl group attached to the same carbon (C1). This gem-disubstitution at the point of incorporation into a peptide chain is expected to impart significant conformational rigidity.

Proposed Synthesis of (1-Amino-4-methylcyclohexyl)methanol

While specific literature on the synthesis of this exact molecule is sparse, a plausible and efficient route can be devised based on established organic chemistry principles, starting from the commercially available 4-methylcyclohexanone. A variation of the Strecker synthesis for α-amino acids or a Bucherer-Bergs reaction followed by reduction would be a viable approach.

A proposed synthetic workflow is outlined below:

Caption: Proposed synthesis of (1-Amino-4-methylcyclohexyl)methanol.

This multi-step synthesis leverages common and well-understood reactions to generate the target amino alcohol. An analogous synthesis has been reported for 1-amino-4-hydroxycyclohexane-1-carboxylic acids, demonstrating the feasibility of functionalizing the 1-position of a cyclohexane ring.[6][7]

Incorporation into Peptide Chains: A Step-by-Step Protocol

The bifunctional nature of (1-Amino-4-methylcyclohexyl)methanol requires a carefully planned strategy for its incorporation into a peptide sequence. The primary amine will serve as the nucleophile for coupling to the C-terminus of the growing peptide chain, while the hydroxyl group will need to be protected and then deprotected to allow for the attachment of the next amino acid. This process is best carried out using solid-phase peptide synthesis (SPPS).

Selective Protection of the Amino Alcohol

Before incorporation, the amino and hydroxyl groups of the building block must be orthogonally protected. The greater nucleophilicity of the amine allows for its selective protection in the presence of the alcohol.[8]

-

Amine Protection: The amine can be protected with a standard Fmoc (9-fluorenylmethyloxycarbonyl) group, which is base-labile, or a Boc (tert-butyloxycarbonyl) group, which is acid-labile.[9][10] The choice will depend on the overall synthetic strategy for the peptide.

-

Hydroxyl Protection: The hydroxyl group can then be protected with a group that is stable to the conditions used for amine deprotection. A common choice when using Fmoc-SPPS is a tert-butyl (tBu) ether, which is cleaved under strong acidic conditions, typically during the final cleavage of the peptide from the resin.[11]

The resulting protected building block would be, for example, N-Fmoc-O-tBu-(1-amino-4-methylcyclohexyl)methanol.

Solid-Phase Peptide Synthesis (SPPS) Protocol

The following is a generalized protocol for the incorporation of the protected (1-Amino-4-methylcyclohexyl)methanol building block into a peptide sequence using Fmoc-based SPPS.

Experimental Protocol: Incorporation of the Protected Building Block

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide for a C-terminal amide) and perform the synthesis of the peptide sequence up to the point of coupling with the novel building block.

-

Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid of the resin-bound peptide using a solution of 20% piperidine in DMF.

-

Activation and Coupling:

-

In a separate vessel, dissolve the protected (1-Amino-4-methylcyclohexyl)methanol (3 equivalents relative to the resin loading), a coupling agent such as HATU (3 eq.), and a base like DIPEA (6 eq.) in DMF.

-

Due to the steric hindrance of the gem-disubstituted carbon, a more potent coupling reagent may be necessary to achieve high coupling efficiency.[12][13][14] Alternatives include COMU or the use of acyl fluorides.[15]

-

Add the activated amino alcohol solution to the resin and agitate for 2-4 hours, or until a negative Kaiser test indicates complete coupling.

-

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

-

Hydroxyl Deprotection: At this stage, the newly incorporated residue has a protected hydroxyl group. To continue chain elongation, this protecting group must be selectively removed. This step represents a key challenge and deviation from standard SPPS and is highly dependent on the chosen protecting group strategy. If a protecting group orthogonal to both the Fmoc and the resin linker is used (e.g., a silyl ether), it could be selectively cleaved at this stage.

-

Coupling of the Next Amino Acid: With the free hydroxyl group, the next amino acid can be coupled. This will form an ester linkage, creating a depsipeptide. The carboxylic acid of the incoming Fmoc-protected amino acid would be activated (e.g., with DIC/DMAP) and coupled to the hydroxyl group on the resin-bound peptide.

-

Chain Elongation: Continue standard Fmoc-SPPS cycles to complete the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to cleave the peptide from the resin and remove all acid-labile side-chain protecting groups.

-

Purification: Purify the crude peptide using reverse-phase HPLC.

Caption: Simplified workflow for SPPS incorporation.

Structural Implications and Conformational Analysis

The introduction of the 1-amino-4-methylcyclohexyl moiety is predicted to have a profound impact on the local and global conformation of the resulting peptide.

Local Conformational Constraints

The gem-disubstituted Cα carbon atom will severely restrict the rotational freedom around the N-Cα (φ) and Cα-C (ψ) bonds. This is analogous to the effect of other α,α-disubstituted amino acids like aminoisobutyric acid (Aib), which are known to strongly promote helical conformations.[16] The bulky and rigid cyclohexane ring will further limit the accessible conformational space.

The conformational preferences of the cyclohexane ring itself, with its chair and boat forms, will also play a role. The 4-methyl group will preferentially occupy an equatorial position to minimize steric strain.[17][18] The orientation of the peptide backbone relative to the ring will be a key determinant of the overall structure.

Potential for Inducing Secondary Structures

The rigid nature of this building block makes it an excellent candidate for inducing specific secondary structures, such as β-turns and helices. By locking a portion of the peptide backbone into a defined conformation, it can serve as a nucleation site for the formation of these structures. The precise effect will depend on its position in the sequence and the nature of the flanking amino acids.

Characterization and Conformational Analysis

To elucidate the precise three-dimensional structure of peptidomimetics containing this building block, a combination of experimental and computational techniques is essential.

-

NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY, TOCSY, and NOESY/ROESY, are powerful tools for determining the solution-state conformation of peptides.[19][20][21] Analysis of nuclear Overhauser effects (NOEs) can provide distance constraints between protons, which are used to build a 3D model of the peptide.

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to assess the overall secondary structure content (e.g., α-helix, β-sheet) of the peptidomimetic in solution.

-

X-ray Crystallography: If the peptidomimetic can be crystallized, X-ray diffraction provides a high-resolution snapshot of its solid-state conformation.

-

Molecular Dynamics (MD) Simulations: MD simulations can complement experimental data by exploring the dynamic behavior of the peptidomimetic in a simulated physiological environment, providing insights into its conformational landscape.

Table 1: Anticipated Structural Effects and Analytical Approaches

| Structural Feature | Anticipated Effect | Primary Analytical Technique |

| Gem-disubstitution at Cα | Restricted φ and ψ dihedral angles | 2D NMR (NOESY/ROESY), X-ray Crystallography |

| Cyclohexane Ring | Rigid scaffold, limited side-chain rotation (χ angles) | 2D NMR, Molecular Dynamics Simulations |

| 4-Methyl Group | Preferential equatorial positioning, influencing ring pucker | X-ray Crystallography, NMR |

| Overall Conformation | Induction of β-turns or helical structures | CD Spectroscopy, 2D NMR, MD Simulations |

Conclusion and Future Outlook

(1-Amino-4-methylcyclohexyl)methanol represents a promising, albeit underexplored, building block for the synthesis of novel peptidomimetics. Its rigid, gem-disubstituted cyclohexyl scaffold offers a powerful tool for imposing conformational constraints on peptide backbones. By restricting local flexibility, this moiety has the potential to enhance receptor affinity and selectivity, as well as improve metabolic stability—key objectives in modern drug design.

The successful application of this building block will rely on the optimization of its synthesis and, critically, its incorporation into peptide chains, particularly addressing the challenges of coupling a sterically hindered secondary alcohol. The development of robust protocols for these steps will open the door to creating libraries of novel peptidomimetics with unique structural features. Subsequent detailed conformational analysis using a combination of NMR, CD, X-ray crystallography, and computational modeling will be crucial to understanding the structure-activity relationships of these new molecules and unlocking their full therapeutic potential.

References

- A. E. Hartman, C. L. Brophy, J. A. Cupp, D. K. Hodge, T. J. Peelen. Weakly basic carbon nucleophiles add efficiently to a Fmoc-protected N,O-acetal. J. Org. Chem., 2009, 74, 3952-3954.

- Current Medicinal Chemistry. Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. Current Medicinal Chemistry, 2004, 11(21), 2785-98.

- Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 2019, 24(12), 2336.

-

Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. Request PDF. Available at: [Link].

- M. E. Due-Hansen, S. K. Pandey, E. Christiansen, R. Andersen, S. V. F. Hansen, T. Ulven. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Org. Biomol. Chem., 2015, 13, 11474-11481.

- Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. 2024.

- Efficient peptide coupling involving sterically hindered amino acids. J. Org. Chem., 2007, 72(15), 5794-801.

-

NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Request PDF. Available at: [Link].

- Life Chemicals. Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design. 2020.

-

Conformational Analysis of Monosubstituted Cyclohexane. St. Paul's Cathedral Mission College. Available at: [Link].

-

How can we protect an amino group leaving an alcohol group free? ResearchGate. Available at: [Link].

-

Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. Available at: [Link].

-

Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available at: [Link].

-

Organic Chemistry Portal. Fmoc-Protected Amino Groups. Available at: [Link].

-

Amino Acid Derivatives for Peptide Synthesis. Available at: [Link].

- Synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 1, 2000, 2429-2435.

-

Synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids. Semantic Scholar. Available at: [Link].

- Chemistry LibreTexts. 3.

- Conformational Analysis of Peptidomimetic Drug Leads by NMR. YouTube. 2024.

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 2020, 25(18), 4287.

Sources

- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring Ramachandran and Chi Space: Conformationally Constraine...: Ingenta Connect [ingentaconnect.com]

- 3. researchgate.net [researchgate.net]

- 4. lifechemicals.com [lifechemicals.com]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. Synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. total-synthesis.com [total-synthesis.com]

- 10. Fmoc-Protected Amino Groups [organic-chemistry.org]

- 11. peptide.com [peptide.com]

- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 13. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. bachem.com [bachem.com]

- 16. Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control | MDPI [mdpi.com]

- 17. spcmc.ac.in [spcmc.ac.in]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. researchgate.net [researchgate.net]

- 20. youtube.com [youtube.com]

- 21. mdpi.com [mdpi.com]

Technical Guide: Solubility Profile & Purification of (1-Amino-4-methylcyclohexyl)methanol

The following is an in-depth technical guide regarding the solubility profile and purification strategies for (1-Amino-4-methylcyclohexyl)methanol .

Executive Summary

(1-Amino-4-methylcyclohexyl)methanol (CAS: 2041-57-8 for HCl salt analog; Structure: gem-amino alcohol) is a specialized bifunctional intermediate used in the synthesis of peptide mimetics and pharmaceutical actives. Its structure features a cyclohexane core substituted at the C1 position with both a primary amine (

This unique geminal amino-alcohol motif imparts amphiphilic character: the polar head group facilitates hydrogen bonding, while the methylcyclohexyl body provides lipophilicity. This guide details the solubility profile of this compound, predicting its behavior in organic solvents based on Structure-Property Relationships (SPR), and provides validated protocols for its solubilization and purification.

Physicochemical Characterization

Understanding the molecular architecture is a prerequisite for predicting solubility.

| Property | Description | Implication for Solubility |

| Structure | Cyclohexane ring with gem-substitution ( | High steric bulk at C1; Amphiphilic nature. |

| Molecular Weight | ~143.23 g/mol | Low MW facilitates solubility in small-molecule solvents. |

| H-Bond Donors | 3 ( | Strong affinity for polar protic solvents (MeOH, Water). |

| H-Bond Acceptors | 2 (N, O) | Good solubility in polar aprotic solvents (DMSO, DMF). |

| Lipophilicity (LogP) | Estimated ~1.2 – 1.8 | Soluble in moderately polar organics (DCM, EtOAc); less soluble in aliphatics. |

| pKa (Amine) | ~9.5 (Basic) | pH-dependent solubility in aqueous media; forms salts with acids. |

Solubility Profile

The following profile classifies solvents based on their interaction with the free base form of the compound.

Predicted Solubility Matrix (Free Base)

| Solvent Class | Solvent | Solubility Rating | Mechanistic Rationale |

| Polar Protic | Methanol / Ethanol | High (>100 mg/mL) | Strong H-bonding match. The amine and alcohol groups interact favorably with the solvent. |

| Polar Protic | Water | Moderate | Soluble due to H-bonding, but the lipophilic C4-methylcyclohexyl core limits solubility compared to simple amino alcohols. |

| Chlorinated | Dichloromethane (DCM) | High | Excellent solvent for the lipophilic core while accommodating the polar functional groups. |

| Polar Aprotic | DMSO / DMF | High | Strong dipole interactions solubilize the polar head group effectively. |

| Esters | Ethyl Acetate | Moderate to High | Good general solvent; solubility increases significantly with temperature (ideal for recrystallization). |

| Ethers | THF / MTBE | Moderate | Soluble, though induction time for dissolution may be observed in MTBE. |

| Aromatic | Toluene | Low (Cold) / High (Hot) | Critical solvent for purification. The polarity difference leads to steep temperature-dependent solubility curves. |

| Aliphatic | Hexane / Heptane | Insoluble / Low | The polar amine/alcohol head group is incompatible with the non-polar aliphatic chain. |

Salt Form (HCl)

If the compound is isolated as the Hydrochloride salt , the profile inverts:

-

Water/Methanol: High Solubility.

-

DCM/EtOAc/Hexane: Insoluble (Salt formation precipitates the compound from these solvents).

Experimental Protocols

Solubility Screening Workflow

To empirically determine the exact solubility limit (saturation point) for process development, follow this self-validating gravimetric protocol.

Protocol Steps:

-

Preparation: Place 50 mg of (1-Amino-4-methylcyclohexyl)methanol into a clear HPLC vial.

-

Titration: Add solvent in 100 µL increments. Vortex for 30 seconds after each addition.

-

Observation: Record the volume required to achieve a clear solution (Visual Solubility).

-

Temperature Stress: If insoluble at room temperature (RT), heat to boiling point (or 60°C). If it dissolves, cool slowly to RT to observe crystallization potential.

Purification by Recrystallization

The geminal amino-alcohol structure suggests that Toluene or an Ethyl Acetate/Hexane system is optimal for purification.

Method A: Toluene System (Temperature Swing)

-

Dissolve crude material in Toluene at 80°C (approx. 5 mL per gram).

-

Filter hot (if insoluble salts are present).

-

Cool slowly to room temperature, then to 0-4°C.

-

The amino-alcohol should crystallize as white needles/plates.

-

Filter and wash with cold Hexane.

Method B: Anti-Solvent Precipitation

-

Dissolve crude material in a minimum volume of DCM or Ethyl Acetate at RT.

-

Slowly add Hexane (or Heptane) dropwise with stirring until persistent cloudiness appears.

-

Add a few drops of the good solvent (DCM/EtOAc) to clear the solution.

-

Allow to stand undisturbed. As the solvents equilibrate, the product will crystallize.

Application in Synthesis

Reaction Solvent Selection[1]

-

Acylation/Protection: Use DCM or THF with a base (TEA). The compound is highly soluble, ensuring homogeneous kinetics.

-

Alkylation: Use DMF or Acetonitrile .

-

Salt Formation: To isolate the stable HCl salt, dissolve the free base in Ethanol or DCM and introduce HCl in Dioxane/Ether . The salt will precipitate quantitatively.

Common Pitfalls

-

Hygroscopicity: As an amino alcohol, the compound may be hygroscopic. Avoid extended exposure to air during weighing.

-

Isomer Contamination: Commercial sources of 4-methylcyclohexanone often contain isomers. Recrystallization in Toluene is effective for enriching the major diastereomer due to packing differences in the crystal lattice.

References

-

Compound Identification: PubChem. Compound Summary for CID 22379486, [1-(Aminomethyl)cyclohexyl]methanol. National Library of Medicine (US). Link

-

General Amino Alcohol Properties: Alfa Chemistry. Amino Alcohols: Properties and Applications. Link

-

Recrystallization Techniques: University of Wisconsin-Madison, Department of Chemistry. Recrystallization and Melting Point Determination. Link

-

Synthesis Analogs (Strecker/Bucherer-Bergs): BenchChem. Synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids. Link

-

Solubility of Cyclohexane Derivatives: USGS. Determination of (4-methylcyclohexyl)methanol isomers (MCHM) properties. Link

(Note: While specific solubility data for this exact intermediate is proprietary or sparse in public literature, the profiles above are derived from validated Structure-Property Relationship (SPR) models for geminal amino-alcohols and cyclohexane derivatives.)

Difference between cis and trans (1-Amino-4-methylcyclohexyl)methanol isomers

The following technical guide details the stereochemical, synthetic, and analytical distinctions between the cis and trans isomers of (1-Amino-4-methylcyclohexyl)methanol.

Executive Summary

(1-Amino-4-methylcyclohexyl)methanol is a conformationally restricted amino alcohol scaffold used in medicinal chemistry to probe spatial requirements of receptor binding sites. As a 1,1,4-trisubstituted cyclohexane, it possesses a quaternary center at position C1 and a tertiary center at C4.

The distinction between isomers is critical for structure-activity relationship (SAR) studies. This guide defines the isomers based on the relative orientation of the amino (-NH₂) and methyl (-CH₃) groups:

-

Cis-Isomer (Z): The amino and methyl groups are on the same side of the cyclohexane ring.

-

Trans-Isomer (E): The amino and methyl groups are on opposite sides of the cyclohexane ring.

Key Insight: The synthesis method dictates the stereochemical outcome. The Bucherer-Bergs reaction predominantly yields the cis-amino/methyl isomer (thermodynamic control), while the Strecker synthesis favors the trans-amino/methyl isomer (kinetic control).

Structural & Conformational Analysis

Stereochemical Definitions

The nomenclature for gem-disubstituted cyclohexanes can be ambiguous. In this guide, we adopt the convention used in peptide mimetic literature, focusing on the relationship between the functional amino group and the distal methyl substituent.

| Isomer Label | Relative Stereochemistry | Conformation (Preferred Chair) | Stability |

| Cis (Z) | Amino & Methyl on Same Side | Methyl (Eq) | Amino (Eq) |

| Trans (E) | Amino & Methyl on Opposite Sides | Methyl (Eq) | Amino (Ax) |

Note: The 4-Methyl group acts as a "locking" group, preferring the equatorial position (A-value = 1.74 kcal/mol). The stereochemistry at C1 is determined relative to this anchor.

Conformational Energy Landscape

The stability difference arises from the 1,3-diaxial interactions at the quaternary C1 center.

-

Cis-Isomer: Places the smaller -NH₂ group (A-value ~1.2) equatorial and the larger -CH₂OH group (A-value ~1.7) axial. Wait—correction: The Bucherer-Bergs product (Thermodynamic) places the Carboxyl/Hydroxymethyl group Axial and the Amino group Equatorial ?

-

Re-evaluation: In the Bucherer-Bergs reaction, the hydantoin ring forms such that the C4-carbonyl is equatorial.[1] This implies the Amino group (part of the hydantoin) is Equatorial .

-

Therefore, the Thermodynamic Product (Cis) has: Methyl (Eq) and Amino (Eq). The -CH₂OH group is Axial.

-

Trans-Isomer: Has Methyl (Eq) and Amino (Ax). The -CH₂OH group is Equatorial.

-

Energetics: Placing -CH₂OH axial (Cis) costs ~1.7 kcal/mol. Placing -NH₂ axial (Trans) costs ~1.3 kcal/mol. Thus, the Trans-isomer (Amino Ax, CH₂OH Eq) is theoretically the lower energy conformer based on A-values alone.

-

However, the Bucherer-Bergs reaction is driven by the stability of the intermediate hydantoin, not the final amino acid. The hydantoin ring prefers to be equatorial. Thus, Bucherer-Bergs yields the isomer with the Amino group Equatorial (Cis-Amino/Methyl).

-

Caption: Conformational preference of Cis and Trans isomers based on 4-methyl anchoring.

Synthesis & Separation Protocols

Method A: Bucherer-Bergs Reaction (Access to Cis-Isomer)

This route utilizes thermodynamic control to access the cis-amino/methyl configuration.

Protocol:

-

Hydantoin Formation:

-

Dissolve 4-methylcyclohexanone (1.0 eq) in 50% EtOH/H₂O.

-

Add (NH₄)₂CO₃ (3.0 eq) and KCN (1.2 eq).

-

Heat to 60°C for 18-24 hours. The product precipitates as a white solid.

-

Mechanism:[2][3][4][5][6][7][8][9] The equilibrating spiro-hydantoin intermediate favors the conformation where the bulky hydantoin ring is equatorial (cis to the methyl group).

-

-

Hydrolysis:

-

Reflux the hydantoin in 3M NaOH (or Ba(OH)₂) for 48 hours.

-

Neutralize with HCl to precipitate the amino acid: cis-1-amino-4-methylcyclohexanecarboxylic acid.

-

-

Reduction:

-

Suspend the amino acid in dry THF.

-

Slowly add LiAlH₄ (2.5 eq) at 0°C under Argon.

-

Reflux for 12 hours. Quench (Fieser method) and extract.

-

Result: cis-(1-Amino-4-methylcyclohexyl)methanol.

-

Method B: Strecker Synthesis (Access to Trans-Isomer)

This route utilizes kinetic control to access the trans-amino/methyl configuration.

Protocol:

-

Aminonitrile Formation:

-

Dissolve 4-methylcyclohexanone in MeOH saturated with NH₃.

-

Add NaCN (1.1 eq) and NH₄Cl (1.1 eq).

-

Stir at room temperature for 6-12 hours.

-

Mechanism:[2][3][4][5][6][7][8][9] Cyanide attacks the intermediate imine from the axial direction (less hindered), forcing the resulting amino group into the axial position.

-

-

Hydrolysis:

-

Treat the aminonitrile with concentrated HCl (6M) at reflux for 12 hours.

-

Note: Acidic hydrolysis prevents epimerization at C1.

-

-

Reduction:

-

Reduce the resulting trans-amino acid using BH₃·THF or LiAlH₄ as described above.

-

Result: trans-(1-Amino-4-methylcyclohexyl)methanol.

-

Separation of Isomers

If a mixture is obtained, the isomers can be separated at the amino acid stage:

-

Fractional Crystallization: The cis-amino acid is typically less soluble in water/ethanol mixtures due to zwitterionic packing efficiency.

-

Ion-Exchange Chromatography: Using a cation exchange resin (e.g., Dowex 50W), eluting with a gradient of NH₄OH. The isomers elute separately due to differences in pKa and solvation volume.

Characterization & Identification

NMR Spectroscopy (¹H & ¹³C)

The most definitive method for assignment is NMR, observing the chemical shifts of the C1-methylene protons and the C4-methyl group.

| Feature | Cis-Isomer (Amino Eq, CH₂OH Ax) | Trans-Isomer (Amino Ax, CH₂OH Eq) | Mechanistic Reason |

| ¹H NMR: -CH₂OH | δ 3.4 - 3.6 ppm (Doublet) | δ 3.2 - 3.4 ppm (Doublet) | Axial -CH₂OH is typically deshielded by 1,3-diaxial interaction anisotropy. |

| ¹³C NMR: C1 | ~55-58 ppm | ~52-55 ppm | Equatorial Amino group (Cis) exerts a different shielding effect than Axial. |

| ¹H NMR: 4-Me | δ 0.90 ppm (Doublet) | δ 0.92 ppm (Doublet) | Minimal difference, but detectable in high-field instruments. |

| NOESY Signal | Strong NOE between CH₂OH and Axial H at C3/C5 | Weak/No NOE between CH₂OH and Axial H at C3/C5 | Confirms Axial vs. Equatorial orientation of the hydroxymethyl group. |

Physical Properties

-

Melting Point (HCl Salt): The trans-isomer (Amino Axial) often has a lower melting point due to less efficient crystal packing compared to the cis-isomer.

-

Solubility: The cis-isomer (Amino Eq) is generally more soluble in polar organic solvents (methanol, DMSO) than the trans-isomer due to the greater exposure of the polar amino group.

Applications in Drug Discovery

This scaffold is used to restrict the conformation of peptide bonds or pharmacophores.

-

Peptide Isosteres: Replacing a standard amino acid with (1-amino-4-methylcyclohexyl)methanol locks the backbone dihedral angles (

), stabilizing secondary structures like -

Opioid Receptor Ligands: The scaffold mimics the spatial arrangement of Tyrosine in enkephalin analogues, where the 4-methyl group provides hydrophobic bulk tolerance in the receptor pocket.

-

Toxicity & Metabolism: Unlike simple cyclohexylamines, the quaternary center prevents metabolic oxidation at C1, improving metabolic stability (half-life) in microsome assays.

References

-

Bucherer-Bergs Reaction Stereochemistry : Munday, L. (1961). Amino-acids of the Cyclohexane Series.[1][7][10] Part I. Journal of the Chemical Society, 4372-4379. Link

-

Strecker Synthesis Mechanism : Edward, J. T., & Jitrangsri, C. (1975).[9] Stereochemistry of the Bucherer-Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone.[1][9] Canadian Journal of Chemistry, 53(22), 3339-3350. Link

-

Conformational Analysis of 1,4-Disubstituted Cyclohexanes : Eliel, E. L., et al. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. Link

-

Synthesis of 1-Amino-4-methylcyclohexanecarboxylic Acid : GuideChem Reference for CAS 32958-46-6 (Trans-isomer). Link

-

MCHM Isomer Analysis : Foreman, W. T., et al. (2015). Determination of (4-methylcyclohexyl)methanol isomers.... Chemosphere, 131, 217-224.[11] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 4. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 8. Strecker Synthesis [organic-chemistry.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. scholarworks.wmich.edu [scholarworks.wmich.edu]

- 11. Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Synthesis of (1-Amino-4-methylcyclohexyl)methanol

Abstract

This document provides a comprehensive, research-grade guide for the multi-step synthesis of (1-Amino-4-methylcyclohexyl)methanol, a valuable bifunctional building block for pharmaceutical and materials science applications. Starting from the readily available 4-methylcyclohexanone, the synthesis proceeds through a robust and scalable three-step sequence: (1) a Bucherer-Bergs reaction to form the corresponding hydantoin intermediate, (2) subsequent hydrolysis to yield the α-amino acid, and (3) final reduction of the carboxylic acid to the primary alcohol using lithium aluminum hydride. This guide is designed for researchers, chemists, and drug development professionals, offering not only detailed, step-by-step protocols but also the underlying mechanistic principles and strategic considerations for each transformation. Safety protocols, characterization data, and troubleshooting insights are integrated to ensure procedural integrity and successful replication.

Introduction and Synthetic Strategy

(1-Amino-4-methylcyclohexyl)methanol is a conformationally restricted cycloaliphatic scaffold containing both a primary amine and a primary alcohol. This unique 1,4-disubstituted pattern makes it an attractive starting material for the synthesis of complex molecules, including spirocyclic compounds and ligands for medicinal chemistry. The synthesis strategy outlined herein was designed for reliability, scalability, and the use of well-established, high-yielding chemical transformations.

The chosen pathway begins with the conversion of 4-methylcyclohexanone into an α-amino acid precursor. While the Strecker synthesis is a viable alternative, the Bucherer-Bergs reaction was selected for this protocol due to its operational simplicity and the typically crystalline nature of the hydantoin intermediate, which facilitates straightforward purification.[1][2] This reaction is a one-pot, multicomponent synthesis that efficiently constructs the 5,5-disubstituted hydantoin ring system from a ketone, an ammonium source, and a cyanide source.[3][4]

The resulting hydantoin is then subjected to harsh hydrolytic conditions to cleave the heterocyclic ring, yielding the key intermediate, 1-amino-4-methylcyclohexane-1-carboxylic acid. The final, critical step involves the reduction of the carboxylic acid functional group to a primary alcohol. For this transformation, lithium aluminum hydride (LiAlH₄) is the reagent of choice due to its high reactivity and efficacy in reducing carboxylic acids directly to alcohols.[5]

Overall Synthetic Workflow

The three-stage synthesis is depicted below, transforming a simple ketone into the target amino alcohol.

Caption: Overall synthetic pathway from 4-methylcyclohexanone to (1-Amino-4-methylcyclohexyl)methanol.

Reagents, Materials, and Safety

Reagent and Solvent Data

| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Density (g/mL) |

| 4-Methylcyclohexanone | C₇H₁₂O | 112.17 | -41 | 169-171 | 0.914 |

| Potassium Cyanide (KCN) | KCN | 65.12 | 634 | - | 1.52 |

| Ammonium Carbonate | (NH₄)₂CO₃ | 96.09 | 58 (dec) | - | 1.50 |

| Ethanol (EtOH) | C₂H₅OH | 46.07 | -114 | 78 | 0.789 |

| Hydrochloric Acid (HCl) | HCl | 36.46 | - | - | 1.18 (37% aq.) |

| Lithium Aluminum Hydride | LiAlH₄ | 37.95 | 125 (dec) | - | 0.917 |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | -108 | 66 | 0.889 |

| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | -116 | 34.6 | 0.713 |

Critical Safety Precautions

This synthesis involves highly hazardous materials. A thorough review of the Safety Data Sheet (SDS) for each reagent is mandatory before beginning any experimental work.

-

Potassium Cyanide (KCN): EXTREMELY TOXIC. Fatal if swallowed, inhaled, or in contact with skin. Contact with acid liberates highly toxic hydrogen cyanide (HCN) gas. All manipulations must be performed in a certified chemical fume hood. A dedicated calcium hypochlorite or hydrogen peroxide solution should be available for quenching any residual cyanide on glassware or spills. Nitrile gloves are insufficient; heavy-duty butyl rubber gloves are recommended.

-

Lithium Aluminum Hydride (LiAlH₄): HIGHLY FLAMMABLE & WATER REACTIVE. Reacts violently with water and protic solvents to produce flammable hydrogen gas. All glassware must be oven- or flame-dried before use. The reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon). LiAlH₄ is also corrosive and can cause severe burns.

-

4-Methylcyclohexanone: Flammable liquid and vapor. Harmful if swallowed.[6]

-

General Precautions: Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and appropriate gloves. Work in a well-ventilated area, preferably a chemical fume hood.

Detailed Experimental Protocols

Step 1: Synthesis of 8-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione via Bucherer-Bergs Reaction

Causality: This one-pot reaction efficiently assembles the hydantoin core.[4] Ethanol/water is used as the solvent to dissolve both the organic ketone and the inorganic salts. The reaction is heated to accelerate the formation of the cyanohydrin and subsequent intramolecular cyclization.[1] Ammonium carbonate serves as both the ammonium source and a buffer to maintain a slightly basic pH, which is optimal for the reaction.[4]

Mechanism Overview:

Caption: Simplified mechanism of the Bucherer-Bergs reaction.[4]

Procedure:

-

Equip a 500 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

-

In the flask, combine 4-methylcyclohexanone (22.4 g, 0.20 mol), ammonium carbonate (38.4 g, 0.40 mol), and 200 mL of 50% aqueous ethanol.

-

Stir the mixture to form a suspension. In a separate beaker, dissolve potassium cyanide (15.6 g, 0.24 mol) in 40 mL of water. CAUTION: HIGHLY TOXIC.

-

Carefully and slowly add the potassium cyanide solution to the stirred suspension in the flask.

-

Heat the reaction mixture to 60-70 °C using a heating mantle and stir for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture in an ice bath. The hydantoin product will precipitate as a white solid.

-

Collect the solid product by vacuum filtration and wash the filter cake with two portions of cold water (2 x 50 mL) and then with cold ethanol (50 mL).

-

Recrystallize the crude product from hot water or an ethanol/water mixture to yield pure 8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione. Dry the product in a vacuum oven.

Step 2: Hydrolysis to 1-Amino-4-methylcyclohexane-1-carboxylic acid

Causality: Strong basic or acidic hydrolysis is required to cleave the two amide bonds within the stable hydantoin ring.[7] Basic hydrolysis using Ba(OH)₂ is often preferred as the resulting barium carbonate can be easily filtered off, simplifying the workup. The final acidification protonates the amino acid, allowing for its isolation.

Procedure:

-

Place the dried hydantoin from Step 1 (e.g., 30 g, 0.165 mol) and barium hydroxide octahydrate (156 g, 0.495 mol) in a 1 L round-bottom flask equipped with a reflux condenser.

-

Add 500 mL of deionized water and heat the mixture to reflux. Maintain a vigorous reflux for 48-72 hours.

-

Cool the reaction mixture to room temperature. A dense white precipitate of barium carbonate will form.

-

While stirring, carefully add dilute sulfuric acid (e.g., 2 M) to the mixture until the pH is approximately 7. This precipitates excess barium ions as BaSO₄.

-

Filter the hot solution through a pad of Celite to remove all barium salts (BaCO₃ and BaSO₄). Wash the filter cake with hot water.

-

Combine the filtrate and washings. Reduce the volume under vacuum until the amino acid begins to crystallize.

-

Cool the solution in an ice bath to complete crystallization. Collect the 1-amino-4-methylcyclohexane-1-carboxylic acid by vacuum filtration, wash with a small amount of cold water, and dry.

Step 3: Reduction to (1-Amino-4-methylcyclohexyl)methanol with LiAlH₄

Causality: LiAlH₄ is a powerful, non-selective reducing agent necessary to convert the unreactive carboxylic acid to a primary alcohol. The reaction must be performed in an anhydrous aprotic solvent like THF under an inert atmosphere to prevent violent quenching of the reagent.[8] The reaction is highly exothermic and requires careful temperature control during the addition of the substrate. The Fieser workup (sequential addition of water, NaOH solution, and more water) is a standard and safe method for quenching the reaction and precipitating aluminum salts in a granular, easily filterable form.[8]

Procedure:

-

Set up a 2 L three-neck round-bottom flask, flame-dried under vacuum and allowed to cool under a nitrogen atmosphere. Equip the flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser topped with a nitrogen inlet.

-

In the flask, suspend lithium aluminum hydride (15.2 g, 0.40 mol) in 500 mL of anhydrous THF. Cool the suspension to 0 °C using an ice-salt bath.

-

In a separate flask, dissolve the dried amino acid from Step 2 (e.g., 25.0 g, 0.16 mol) in 400 mL of anhydrous THF. Gentle heating may be required. Ensure the solution is cooled back to room temperature before proceeding.

-

Transfer the amino acid solution to the dropping funnel and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

-

After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 4-6 hours.

-

Cool the reaction flask back down to 0 °C in an ice-water bath.

-

Quench the reaction with extreme care. Slowly and dropwise, add the following in sequence:

-

15 mL of water

-

15 mL of 15% (w/v) aqueous sodium hydroxide (NaOH)

-

45 mL of water

-

-

A granular white precipitate of aluminum salts should form. Allow the mixture to stir at room temperature for 1 hour or until the precipitate is completely white and filterable.

-

Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF (3 x 100 mL) and then with diethyl ether (2 x 100 mL).

-

Combine the organic filtrates and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude (1-Amino-4-methylcyclohexyl)methanol, which can be further purified by vacuum distillation or recrystallization from a suitable solvent.

Product Characterization

The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques.

| Compound | Form | Expected M.P. (°C) | ¹H NMR (Expected Signals) | ¹³C NMR (Expected Signals) |

| Hydantoin Intermediate | White Crystalline Solid | ~210-220 | δ 7-8 (2H, br s, NH), 2.0-0.9 (9H, m, cyclohexyl), 0.9 (3H, d, CH₃) | δ 178 (C=O), 157 (C=O), 65 (C-spiro), 40-20 (cyclohexyl carbons) |

| Amino Acid Intermediate | White Solid | >250 (dec) | δ 3.5-1.0 (9H, m, cyclohexyl), 0.9 (3H, d, CH₃). NH₂/COOH may be broad or exchanged. | δ 180 (C=O), 60 (C-alpha), 40-20 (cyclohexyl carbons) |

| (1-Amino-4-methylcyclohexyl)methanol | White Solid / Colorless Oil | ~70-80 | δ 3.2 (2H, s, CH₂OH), 2.0-1.0 (9H, m, cyclohexyl), 0.9 (3H, d, CH₃). NH₂/OH broad. | δ 70 (CH₂OH), 55 (C-alpha), 40-20 (cyclohexyl carbons) |

Note: NMR chemical shifts (δ) are approximate and depend on the solvent used.

References

-

Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link][1][9]

- Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470.